molecular formula C8H5ClF2OS B1304725 2-(Difluoromethylthio)benzoyl chloride CAS No. 79676-60-1

2-(Difluoromethylthio)benzoyl chloride

Cat. No. B1304725
CAS RN: 79676-60-1
M. Wt: 222.64 g/mol
InChI Key: NIDOHIKAMXAESY-UHFFFAOYSA-N
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Description

2-(Difluoromethylthio)benzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-(chloroseleno)benzoyl chloride and various benzoyl chlorides with different substituents have been studied. These compounds are typically used as intermediates in organic synthesis and can react with various nucleophiles .

Synthesis Analysis

The synthesis of related benzoyl chloride derivatives often involves multi-step reactions including bromination, carboxylation, and chlorination . For example, 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized from 1,3-bis(trifluoromethyl)benzene with a total yield of 61.7% . Similarly, novel benzoylthiophene C-nucleoside analogues have been synthesized using substituted benzoyl chlorides . Although the exact synthesis of 2-(difluoromethylthio)benzoyl chloride is not detailed, these studies provide insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

While the molecular structure of 2-(difluoromethylthio)benzoyl chloride is not provided, the structure of related compounds has been determined using techniques such as X-ray crystallography . These analyses reveal the spatial arrangement of atoms within the molecules and can provide information on potential reactive sites and steric hindrance that may influence reactivity.

Chemical Reactions Analysis

Benzoyl chlorides are known to react with various nucleophiles. For instance, 2-(chloroseleno)benzoyl chloride reacts with C-H acids, leading to ring closure and the formation of selenophenes . It also reacts with N, O, and S nucleophiles, with the primary amino group being the most reactive . These reactions can result in selenenylation-acylation or acylation depending on the substrate and conditions . The reactivity of 2-(difluoromethylthio)benzoyl chloride would likely be similar, with the potential for nucleophilic attack at the carbonyl carbon of the acyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chlorides generally include their solid state form, solubility in organic solvents, and reactivity towards nucleophiles . The exact properties of 2-(difluoromethylthio)benzoyl chloride would depend on the influence of the difluoromethylthio substituent on the benzoyl chloride moiety. Factors such as electron-withdrawing effects and steric bulk could affect its boiling point, melting point, and solubility, as well as its reactivity in chemical reactions.

Scientific Research Applications

1. Difluoromethylation Processes

  • Application Summary: “2-(Difluoromethylthio)benzoyl chloride” is used in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

2. Friedel-Crafts Acylation

  • Application Summary: “2-(Difluoromethylthio)benzoyl chloride” might be used in Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems .
  • Results or Outcomes: The outcomes of these reactions are of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

3. Late-stage Difluoromethylation

  • Application Summary: “2-(Difluoromethylthio)benzoyl chloride” can be used in late-stage difluoromethylation processes. This involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

4. Synthesis of Salicylic Acid Derivatives

  • Application Summary: “2-(Difluoromethylthio)benzoyl chloride” might be used in the synthesis of salicylic acid derivatives. A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA .
  • Results or Outcomes: The outcomes of these reactions are of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

5. Precise Site-Selective Installation

  • Application Summary: “2-(Difluoromethylthio)benzoyl chloride” can be used in the precise site-selective installation of CF2H onto large biomolecules such as proteins . This is an exciting departure in the field of difluoromethylation .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

6. Synthesis of Larger Chemical Structures

  • Application Summary: “2-(Difluoromethylthio)benzoyl chloride” might be used in the synthesis of larger chemical structures . It has more nonpolar properties and theoretically could enter the cytoplasm through cell membranes better than ASA .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these reactions are of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

Safety And Hazards

This compound is considered hazardous. It is advised to avoid exposure and ensure adequate ventilation when handling it . It is also recommended to wear personal protective equipment, including gloves and eye protection .

properties

IUPAC Name

2-(difluoromethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDOHIKAMXAESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378921
Record name 2-(Difluoromethylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethylthio)benzoyl chloride

CAS RN

79676-60-1
Record name 2-(Difluoromethylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79676-60-1
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